
3-Naphthalen-2-ylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Naphthalen-2-ylpyrrolidine;hydrochloride is a chemical compound with the CAS Number: 1279855-17-2. It has a molecular weight of 233.74 . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15N.ClH/c1-2-4-12-9-13 (6-5-11 (12)3-1)14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 233.74 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Organocatalysis
- Organocatalyst in Asymmetric Michael Addition : 3-Naphthalen-2-ylpyrrolidine hydrochloride derivatives have been found effective as organocatalysts in asymmetric Michael addition reactions, providing good to high yield and excellent enantioselectivities. This process involves the likely formation of a hydrogen bond between the catalyst and the reactant β-nitrostyrene (Cui Yan-fang, 2008).
Chemical Synthesis and Characterization
Synthesis and Characterization of Novel Compounds : This compound has been used in the synthesis of various novel conjugates and complexes, such as 3-hydroxy-4-pyridinone/naphthalene conjugates. These conjugates have applications in ion sensing due to their distinct fluorescence properties (Ana M. G. Silva et al., 2010).
Development of Chiral Ligands : It's used in the synthesis of chiral ligands in organometallic chemistry, specifically in the highly enantioselective synthesis of (2-Pyridyl)phosphine based C-Chiral Unsymmetrical P,N-Ligands using a chiral palladium complex (F. Liu et al., 2009).
Analytical Chemistry
- Preconcentration and Determination of Rare Earth Elements : Derivatives of 3-Naphthalen-2-ylpyrrolidine hydrochloride have been utilized in methods for preconcentration and determination of lanthanum, europium, and ytterbium in samples, using techniques like inductively coupled plasma atomic emission spectrometry (B. Cai et al., 2001).
Sensor Applications
- Novel Optical Sensing Structures : This compound is involved in the design of molecular indicators for chemical responses, particularly in the assembly of polymeric-based ternary europium (III) complex systems for sensor applications (Xiangqian Li et al., 2019).
Antifungal and Antibacterial Agents
- Development of Antifungal and Antibacterial Agents : Derivatives of this compound have shown potent antifungal and antibacterial activities, indicating their potential in the development of new therapeutic agents (V. K. Tandon et al., 2010).
Safety and Hazards
The safety information for 3-Naphthalen-2-ylpyrrolidine;hydrochloride indicates that it may be harmful if swallowed or inhaled . It may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-naphthalen-2-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHDKGNUORLRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
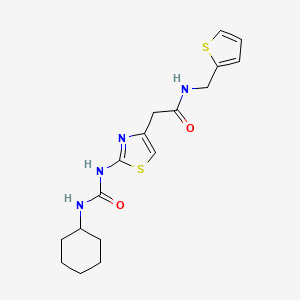
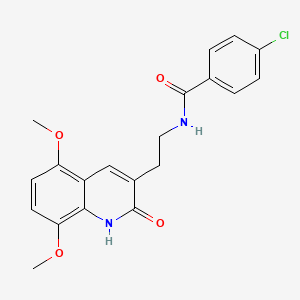
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B3015110.png)
![N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B3015112.png)
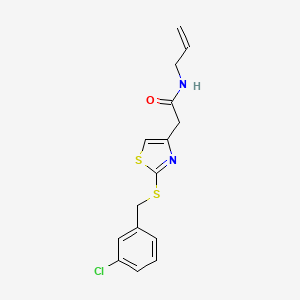
![(NE)-N-[(6-methoxy-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3015119.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-ol](/img/structure/B3015120.png)
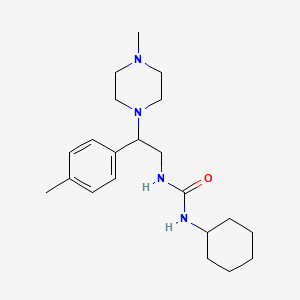
![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3015122.png)

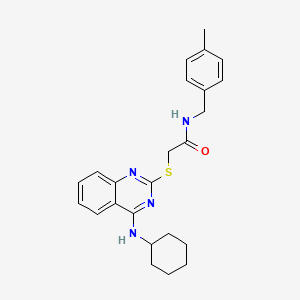
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015125.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)
![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)
